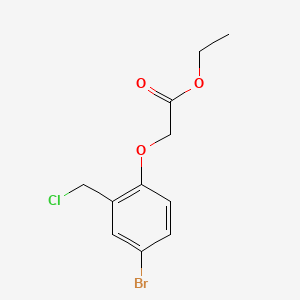
3JLX06KCV1
Übersicht
Beschreibung
3JLX06KCV1 is an organic compound with the molecular formula C11H12BrClO3. It is a derivative of phenoxyacetic acid and contains both bromine and chlorine substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3JLX06KCV1 typically involves the reaction of 4-bromo-2-(chloromethyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3JLX06KCV1 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.
Oxidation: Formation of phenoxyacetic acid.
Reduction: Formation of ethyl phenoxyacetate.
Wissenschaftliche Forschungsanwendungen
3JLX06KCV1 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3JLX06KCV1 involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine and chlorine substituents, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-bromo-(4-bromophenyl)acetate
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
Uniqueness
3JLX06KCV1 is unique due to the presence of both bromine and chlorine substituents on the aromatic ring, which imparts distinct reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
13923-56-3 |
|---|---|
Molekularformel |
C11H12BrClO3 |
Molekulargewicht |
307.57 g/mol |
IUPAC-Name |
ethyl 2-[4-bromo-2-(chloromethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
YZZLYLORRBSLTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]-4-cyclohexyl-1,2,4-triazole](/img/structure/B8570566.png)

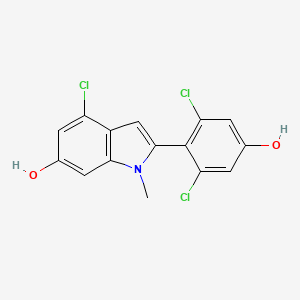

![(S)-(+)-2-[4-(Fluorobenzyloxy-Benzylamino)propionamide]](/img/structure/B8570584.png)
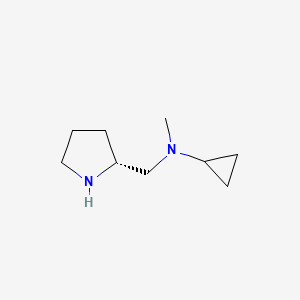
![[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol](/img/structure/B8570593.png)
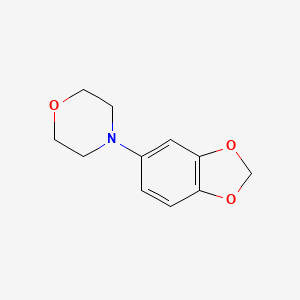

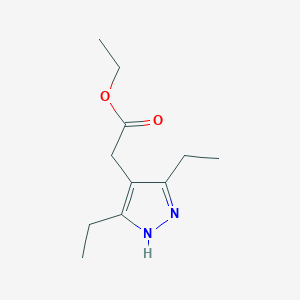


![7-Ethylimidazo[1,2-a]pyridine](/img/structure/B8570662.png)
![1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B8570666.png)
